2-Bromo-4,5-diethoxybenzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of brominated benzonitrile derivatives can involve several steps, including bromination, oxyalkylation, and other functional group transformations. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a related compound, was achieved through a three-step process starting from 4-hydroxybenzonitrile, involving bromination, oxyalkylation, and thioamidation, with an overall yield of 49.2% . Similarly, the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile, another brominated benzonitrile derivative, was accomplished in a five-step process with an overall yield of 56% .
Molecular Structure Analysis
The molecular structure of brominated benzonitrile derivatives is characterized by the presence of a bromine atom attached to the benzene ring, which can significantly influence the electronic properties of the molecule. The presence of electron-withdrawing groups such as nitrile can affect the reactivity of the compound. For example, Density Functional Theory (DFT) calculations were used to predict the geometric parameters of 5-Bromo-2-methoxybenzonitrile, which is structurally similar to the compound of interest .
Chemical Reactions Analysis
Brominated benzonitrile derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For instance, 3,5-dibromo-4-hydroxybenzonitrile, a halogenated aromatic nitrile herbicide, was found to undergo anaerobic biodegradation under different conditions, leading to reductive debromination and further transformation to phenol . The photochemistry of bromoxynil, another related compound, involves phototransformation to generate products such as 3-bromo-4-hydroxybenzonitrile and 4-hydroxybenzonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzonitrile derivatives are influenced by the presence of bromine and other substituents. These properties can affect the compound's solubility, stability, and reactivity. For example, the metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in rats showed that the major metabolic pathway was the mono-hydrolysis of the diethyl phosphonate . The phototransformation of bromoxynil was found to be pH-dependent, with different quantum yields observed at various pH levels .
Scientific Research Applications
Herbicide Resistance in Plants
A pivotal application in scientific research for related compounds of 2-Bromo-4,5-diethoxybenzonitrile is in developing herbicide resistance in plants. Research demonstrated that introducing specific bacterial genes into plants could confer resistance to herbicides like bromoxynil. This was achieved through the expression of a nitrilase that converts bromoxynil into a non-toxic metabolite, showcasing a novel approach for herbicide resistance in agriculture (Stalker, Mcbride, & Malyj, 1988).
Spectroscopic Studies and Non-Linear Optical Properties
In the field of spectroscopy and material science, related compounds like 5-Bromo-2-methoxybenzonitrile have been studied using Density Functional Theory (DFT). These studies provide insights into the equilibrium geometric structure of the compound and its potential applications in frequency doubling and Second Harmonic Generation, indicating its relevance in non-linear optical (NLO) properties (Kumar & Raman, 2017).
Biotransformation and Environmental Impact
Research has also focused on the biotransformation and environmental impact of similar compounds. For instance, studies on bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile) revealed its degradation under different anaerobic conditions, including reductive debromination. This research contributes to understanding the environmental fate of such compounds and their potential impact on ecosystems (Knight, Berman, & Häggblom, 2003).
Synthesis and Industrial Applications
The synthesis of related compounds, like 5-Bromo-2-isobutoxybenzonitrile, has been explored for industrial applications. Such studies focus on developing efficient, cost-effective, and scalable methods for synthesizing key intermediates used in pharmaceuticals and other industries (Meng Fan-hao, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4,5-diethoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUUIGRMTVSDRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)Br)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361162 |
Source
|
Record name | 2-bromo-4,5-diethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-diethoxybenzonitrile | |
CAS RN |
445007-64-7 |
Source
|
Record name | 2-bromo-4,5-diethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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